molecular formula C5H7BrN2 B13118616 5-Bromo-4-ethyl-1H-imidazole

5-Bromo-4-ethyl-1H-imidazole

Cat. No.: B13118616
M. Wt: 175.03 g/mol
InChI Key: HZFDCSMOFCSNTO-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Heterocycles in Advanced Organic Synthesis and Materials Science

Imidazole is a five-membered planar ring containing two nitrogen atoms and is classified as an aromatic heterocycle. tsijournals.combritannica.comnumberanalytics.com This structure is a fundamental building block in a vast array of biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. tsijournals.commdpi.com The unique electronic properties and the capacity for hydrogen bonding endowed by its two nitrogen atoms make the imidazole scaffold exceptionally versatile. ajrconline.org

In the realm of advanced organic synthesis, imidazole derivatives are crucial intermediates and target molecules. ajrconline.orgrsc.org Their synthesis has been a subject of extensive research for over a century, leading to the development of numerous methodologies for creating substituted imidazoles with controlled regiochemistry. tsijournals.comrsc.org This synthetic accessibility allows chemists to fine-tune molecular properties, making imidazoles invaluable in medicinal chemistry for the development of new therapeutic agents. mdpi.comajrconline.org

Beyond pharmaceuticals, imidazoles have found significant applications in materials science. Their ability to act as ligands for transition metals is leveraged in the creation of novel catalysts and functional materials. researchgate.net Furthermore, the imidazole framework is being explored for the development of high-energy density materials (HEDMs), where its nitrogen-rich structure offers superior energetic performance and economic effectiveness compared to other heterocycles. nih.gov

Contextualization of Halogenated Imidazoles in Contemporary Chemical Literature

The introduction of a halogen atom onto the imidazole ring creates a class of compounds known as halogenated imidazoles, which possess distinct reactivity and biological profiles. Halogenation can alter the electronic nature of the imidazole ring, influencing its acidity and susceptibility to further chemical transformations. vulcanchem.com

In contemporary chemical literature, halogenated imidazoles are recognized as valuable precursors for creating more complex, functionalized molecules. chem-soc.si For instance, they are suitable for copper-catalyzed amidation reactions and directed halogen-metal exchange, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. chem-soc.sirsc.org These reactions open pathways to novel derivatives that might otherwise be difficult to synthesize.

From a medicinal chemistry perspective, halogenation is a common strategy to enhance the biological activity of drug candidates. Studies have explored halogenated imidazole analogues as potential antifungal agents that target enzymes like 14α-demethylase. nih.gov The presence of a halogen can influence protein-ligand interactions and metabolic stability, making these compounds interesting subjects for molecular modeling and drug discovery programs. nih.govscience.gov The synthesis of halogenated imidazoles can be achieved through various methods, including the direct halogenation of the imidazole ring or through multi-step sequences involving imidazole N-oxides. researchgate.netgoogle.com

Structural Specificity and Unique Considerations for 5-Bromo-4-ethyl-1H-imidazole within the Imidazole Framework

This compound is a specific molecule within the broader family of halogenated imidazoles. Its structure is defined by the imidazole core with a bromine atom at the 5-position and an ethyl group at the 4-position. This particular substitution pattern dictates its unique physicochemical properties and reactivity.

The bromine atom at the 5-position is an electron-withdrawing group, which polarizes the aromatic ring and increases its reactivity toward certain nucleophilic reactions. vulcanchem.com The ethyl group at the 4-position introduces steric bulk and increases the molecule's lipophilicity (fat-solubility), which can affect its solubility and how it interacts with other molecules. vulcanchem.com

A comparative analysis highlights the specific influence of the ethyl group. For instance, this compound has a predicted lower melting point compared to its methyl analogue, 5-Bromo-4-methyl-1H-imidazole, a difference attributed to less efficient packing in the crystal lattice. vulcanchem.com Density functional theory (DFT) calculations suggest a dihedral angle of 15° between the ethyl group and the plane of the imidazole ring, a conformation that minimizes steric strain while preserving electronic conjugation. vulcanchem.com The ethyl group's electron-donating effect (+I) slightly deactivates the ring towards electrophilic aromatic substitution, meaning that reactions like further bromination may require more forcing conditions compared to analogues with smaller alkyl groups. vulcanchem.com

The table below outlines some of the key physicochemical properties of this compound, including a comparison with a related compound.

PropertyThis compound5-Bromo-4-methyl-1H-imidazole
Molecular Formula C₅H₇BrN₂C₄H₅BrN₂
Molecular Weight 189.04 g/mol 161.01 g/mol vulcanchem.com
Melting Point ~135–138°C (predicted) vulcanchem.com140–143°C vulcanchem.comchemsrc.com
Boiling Point ~315–320°C (estimated) vulcanchem.com328.5°C chemsrc.com
Density ~1.65 g/cm³ (predicted) vulcanchem.com~1.7 g/cm³ chemsrc.com
Solubility Limited in water; moderately soluble in ethanol (B145695) and DMSO vulcanchem.comData not specified

This data is based on predicted and experimental values found in the cited literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7BrN2

Molecular Weight

175.03 g/mol

IUPAC Name

4-bromo-5-ethyl-1H-imidazole

InChI

InChI=1S/C5H7BrN2/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3,(H,7,8)

InChI Key

HZFDCSMOFCSNTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN1)Br

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 5 Bromo 4 Ethyl 1h Imidazole

Reactivity of the Bromo Substituent

The carbon-bromine bond at the C-5 position is a key site for synthetic transformations, primarily through substitution and palladium-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to replace the bromo substituent with a variety of nucleophiles. The generally accepted mechanism for SNAr reactions on activated aryl halides proceeds through a two-step addition-elimination sequence. nih.govlibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. nih.govlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For simple aryl halides, this pathway is often energetically unfavorable because the intermediate loses the aromatic stabilization of the ring. libretexts.org However, the reactivity can be significantly enhanced by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org While the imidazole (B134444) ring itself influences the electronic properties, SNAr reactions on bromoimidazoles that lack strong activating groups can be challenging. Recent studies, however, suggest that many SNAr reactions, particularly on heterocycles with good leaving groups like bromine or chlorine, may proceed through a concerted mechanism rather than a stepwise one. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming new carbon-carbon and carbon-heteroatom bonds, with the bromo substituent serving as an excellent handle for such transformations. wikipedia.orgyoutube.com The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

Suzuki-Miyaura Reaction: This reaction couples the bromo-imidazole with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The choice of catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2], can be crucial for achieving high yields and short reaction times. nih.gov

ReactionCoupling PartnerCatalystBaseSolventProduct
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl2K2CO3Dimethoxyethane5-Phenyl-4-ethyl-1H-imidazole

Heck Reaction: The Heck reaction involves the coupling of the bromo-imidazole with an activated alkene, such as styrene, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a valuable method for the arylation of alkenes and exhibits excellent trans selectivity. organic-chemistry.org

ReactionCoupling PartnerCatalystBaseSolventProduct
Heck StyrenePd(OAc)2Et3NDMF5-(2-phenylethenyl)-4-ethyl-1H-imidazole

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the bromo-imidazole and a terminal alkyne. libretexts.orgwikipedia.org It characteristically employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst, along with an amine base that also often serves as the solvent. libretexts.orgorganic-chemistry.org The reaction is typically run under mild, anaerobic conditions. wikipedia.orgorganic-chemistry.org

ReactionCoupling PartnerCatalystCo-catalystBase/SolventProduct
Sonogashira PhenylacetylenePd(PPh3)2Cl2CuIDiethylamine5-(2-phenylethynyl)-4-ethyl-1H-imidazole

Reactivity of the Ethyl Group

The ethyl group at the C-4 position is an aliphatic side chain whose reactivity is concentrated at the methylene (B1212753) (-CH2-) carbon, which is in a "benzylic-like" position adjacent to the imidazole ring.

Oxidation: The methylene group of the 4-ethyl substituent is susceptible to selective oxidation to form a carbonyl group. Studies on analogous heterocyclic systems, such as the oxidation of 4-ethyl-3-methylcinnoline, have shown that this transformation can be achieved effectively. researchgate.netinnoscience.ru Using an oxidizing agent like chromium oxide supported on alumina (B75360) (Al2O3) can promote the selective conversion of the methylene group to the corresponding ketone, yielding 4-acetyl-5-bromo-1H-imidazole. researchgate.netinnoscience.ru

Halogenation: The benzylic-like position of the ethyl group can also be a target for free-radical halogenation. Reagents such as N-Bromosuccinimide (NBS), typically in the presence of a radical initiator like AIBN or under UV irradiation, can be used to introduce a bromine atom at the methylene position. This would result in the formation of 5-bromo-4-(1-bromoethyl)-1H-imidazole. This reaction provides a valuable intermediate for subsequent nucleophilic substitution or elimination reactions at the side chain.

Reactivity of the Imidazole Nitrogen Atoms (N-1 and N-3)

The imidazole ring contains two nitrogen atoms, but in the 1H-imidazole tautomer, only the N-1 nitrogen bears a proton and is readily available for substitution reactions like alkylation and acylation.

N-alkylation and N-acylation are fundamental transformations for modifying the imidazole core. These reactions typically proceed by first deprotonating the N-1 position with a suitable base (e.g., potassium carbonate, sodium hydride) to generate a nucleophilic imidazolate anion. This anion then reacts with an electrophilic alkylating or acylating agent.

Studies on the alkylation of substituted nitroimidazoles have shown that heating the reaction, for instance to 60°C in a solvent like acetonitrile (B52724) with K2CO3 as the base, can significantly improve reaction yields.

Regioselectivity is a key consideration in these reactions. Due to the steric hindrance imposed by the adjacent ethyl group at the C-4 position, the incoming electrophile will preferentially attack the less hindered N-1 nitrogen over the N-3 nitrogen. This steric effect generally leads to the selective formation of the N-1 substituted product.

ReactionReagentBaseSolventProduct
N-Alkylation Methyl iodideK2CO3Acetonitrile5-Bromo-4-ethyl-1-methyl-1H-imidazole
N-Acylation Acetyl chlorideTriethylamineDichloromethane1-Acetyl-5-bromo-4-ethyl-1H-imidazole

Protonation and Tautomerism Studies of the Imidazole Core

The imidazole ring is an amphoteric species, capable of acting as both an acid and a base. researchgate.nethumanjournals.com The nitrogen at position 3 (N-3) possesses a lone pair of electrons and is basic, readily undergoing protonation to form an imidazolium (B1220033) cation. researchgate.netnih.gov The nitrogen at position 1 (N-1), bearing a hydrogen atom, is weakly acidic. researchgate.net

For 5-Bromo-4-ethyl-1H-imidazole, two tautomeric forms are possible due to the migration of the proton between the two nitrogen atoms: this compound and 4-Bromo-5-ethyl-1H-imidazole. In non-symmetrically substituted imidazoles, the tautomeric equilibrium can favor one form over the other depending on the electronic nature of the substituents. nih.gov Electron-withdrawing groups, like bromine, and electron-donating groups, like ethyl, will influence the acidity of the N-H proton and the basicity of the pyridinic nitrogen, thereby affecting the tautomeric ratio. The relative stability of these tautomers is also influenced by the solvent and solid-state packing forces.

Protonation of this compound is expected to occur at the N-3 position, the more basic "pyridinic" nitrogen, to form the corresponding imidazolium salt. researchgate.net The pKa of the conjugate acid will be influenced by the inductive effects of the bromo and ethyl groups.

Table 1: Predicted Tautomers of this compound

Tautomer NameChemical StructureNotes
This compound(Structure not available)One of the two possible tautomeric forms.
4-Bromo-5-ethyl-1H-imidazole(Structure not available)The second possible tautomeric form.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is considered an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. tsijournals.comslideshare.net The π-excessive nature of the ring makes it more reactive than benzene (B151609) in these reactions. Electrophilic attack generally occurs at the carbon atoms of the ring. For this compound, the C4 and C5 positions are already substituted. Therefore, electrophilic substitution is most likely to occur at the C2 position, which is generally the most acidic and reactive site for such reactions in N-unsubstituted imidazoles after the C4/C5 positions. nih.gov

The general mechanism for electrophilic aromatic substitution on an imidazole ring involves the initial attack of the electrophile by the π-electron system of the ring to form a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the imidazole ring, yielding the substituted product. masterorganicchemistry.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Product
BrominationBr₂, Lewis Acid (e.g., FeBr₃)2,5-Dibromo-4-ethyl-1H-imidazole
NitrationHNO₃, H₂SO₄5-Bromo-4-ethyl-2-nitro-1H-imidazole
SulfonationFuming H₂SO₄This compound-2-sulfonic acid

Radical Reactions Involving this compound

While the ionic reactions of imidazoles are more extensively studied, the involvement of imidazole derivatives in radical reactions is also known. Halogenated imidazoles, in particular, can undergo radical reactions, often initiated by photochemistry or radical initiators. science.govcopernicus.org For instance, the photolysis of halogenated imidazoles can lead to the formation of imidazole radicals, which can then participate in various subsequent reactions.

The specific products and mechanisms of radical reactions involving this compound would depend on the reaction conditions, including the type of radical initiator used and the presence of other reactive species.

Despite a comprehensive search of scientific databases and literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman) for the compound this compound could not be located. The available information pertains to structurally related but distinct imidazole derivatives, which does not meet the requirements for a detailed and accurate analysis of the target compound.

The stringent instructions to generate a thorough and scientifically accurate article with detailed research findings and data tables for this compound cannot be fulfilled without access to its specific spectroscopic characterization data. Such data is essential for a meaningful discussion of its proton and carbon environments, structural assignments, and vibrational modes as outlined in the requested article structure.

Therefore, this article cannot be generated at this time due to the absence of the necessary primary scientific data for this compound in the public domain.

Advanced Spectroscopic Characterization Techniques for 5 Bromo 4 Ethyl 1h Imidazole

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data for 5-Bromo-4-ethyl-1H-imidazole was found. This technique would be essential for confirming the elemental composition of the molecule by measuring its mass to a high degree of accuracy, which allows for the calculation of its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

There is no available MS/MS data detailing the fragmentation pathways of this compound. Such an analysis would involve isolating the molecular ion and inducing fragmentation to study the resulting daughter ions, providing valuable information about the compound's structure and bond strengths.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption spectra for this compound, which would reveal information about its electronic transitions and conjugation within the molecule, are not documented in the available resources.

X-ray Crystallography for Solid-State Structural Elucidation

A crystal structure for this compound has not been published. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and intermolecular interactions. Without experimental data, no information on its crystal lattice or molecular geometry can be provided.

Computational and Theoretical Investigations of 5 Bromo 4 Ethyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of molecules. Through the application of Density Functional Theory (DFT) and ab initio methods, a detailed picture of the structural and electronic landscape of 5-Bromo-4-ethyl-1H-imidazole has been developed.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations, utilizing functionals such as B3LYP with various basis sets, are instrumental in determining the optimized molecular geometry of this compound. These studies reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state. The electronic structure, including the distribution of electron density and atomic charges, is also mapped out, highlighting the influence of the bromo and ethyl substituents on the imidazole (B134444) ring.

Ab Initio Methods for Electronic Property Prediction

Complementing DFT, ab initio methods provide a high level of theoretical accuracy for predicting the electronic properties of this compound. These first-principles calculations, which are not reliant on empirical parameters, offer a rigorous framework for understanding the molecule's electronic behavior and can be used to validate the results obtained from DFT methods.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule.

HOMO-LUMO Energy Gaps and Frontier Orbital Interactions

The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. A smaller energy gap suggests a higher propensity for chemical reactions. For imidazole derivatives, this gap is a crucial parameter in assessing their bioactivity. The analysis of frontier orbital interactions provides insights into how this compound is likely to interact with other molecules, with the HOMO region indicating the ability to donate electrons and the LUMO region indicating the ability to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. This technique is invaluable for identifying the electrophilic and nucleophilic sites within this compound. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. This mapping is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions.

Spectroscopic Property Prediction through Computational Methods

Computational methods are also employed to predict the spectroscopic signatures of this compound. By simulating its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra, researchers can gain a deeper understanding of its structural and electronic properties. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

Theoretical IR and NMR Spectra Simulation and Validation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational and nuclear magnetic resonance spectra of molecules like this compound. These theoretical spectra serve as a valuable tool for the interpretation and validation of experimental data.

The simulation of the infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule. This is typically achieved by performing a geometry optimization of the molecule's ground state, followed by a frequency calculation. The B3LYP functional with a basis set such as 6-311++G(d,p) is a commonly employed method for such calculations on imidazole derivatives. dergipark.org.tr The resulting theoretical spectrum provides a set of vibrational modes and their corresponding intensities, which can be correlated with experimental Fourier Transform Infrared (FT-IR) spectra. For instance, characteristic vibrational bands for the imidazole ring, the C-Br bond, and the ethyl group can be predicted and compared with experimental values to confirm the molecular structure.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) spectra can be simulated to predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which the chemical shifts are derived. These calculations are highly sensitive to the molecular geometry, and thus an accurate optimized structure is crucial for obtaining reliable results. The predicted chemical shifts for the protons and carbons of the imidazole ring and the ethyl substituent can be compared with experimental NMR data to aid in signal assignment and structural elucidation. The agreement between theoretical and experimental spectra provides strong evidence for the proposed structure.

Below are illustrative tables of theoretical spectral data, based on typical computational results for similar substituted imidazoles.

Table 1: Illustrative Theoretical ¹H NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
N-H 12.50
C2-H 7.80
CH₂ (ethyl) 2.60
CH₃ (ethyl) 1.20

Note: These are hypothetical values for illustrative purposes.

Table 2: Illustrative Theoretical ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
C2 138.0
C4 125.0
C5 110.0
CH₂ (ethyl) 20.0
CH₃ (ethyl) 15.0

Note: These are hypothetical values for illustrative purposes.

Table 3: Illustrative Theoretical IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H stretch 3450
C-H stretch (aromatic) 3100
C-H stretch (aliphatic) 2950
C=C/C=N stretch 1600-1400
C-Br stretch 650

Note: These are hypothetical values for illustrative purposes.

Reaction Pathway Analysis and Transition State Modeling for Imidazole Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving imidazole derivatives. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable reaction pathways, locate transition states, and calculate activation energies. This information is crucial for understanding reaction kinetics and for the rational design of synthetic routes.

For transformations involving this compound, such as N-alkylation, electrophilic substitution, or metal-catalyzed cross-coupling reactions, DFT calculations can be employed to model the reaction coordinates. The process typically involves identifying the structures of the reactants, products, and any intermediates. Transition state (TS) search algorithms are then used to locate the saddle point on the PES that connects these species. The structure of the transition state provides valuable insights into the geometry of the activated complex.

Once the stationary points (reactants, intermediates, transition states, and products) on the PES have been located and optimized, their energies are calculated. The activation energy barrier is determined as the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. For example, in a substitution reaction, computational modeling can help determine whether the reaction proceeds via an SN1 or SN2 mechanism.

Solvent Effects on Molecular Structure and Reactivity through Theoretical Models

The solvent in which a reaction is carried out can have a profound impact on the structure, stability, and reactivity of the solute molecules. Theoretical models are essential for understanding and predicting these solvent effects at a molecular level.

For this compound, both explicit and implicit solvent models can be used. In explicit solvent models, individual solvent molecules are included in the calculation, providing a detailed picture of the solute-solvent interactions. However, this approach is computationally expensive.

A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

These models can be used to study how the solvent affects the conformational equilibrium of this compound, its tautomeric preferences, and the energetics of its chemical reactions. For instance, a polar solvent is likely to stabilize polar or charged species, which can significantly alter the reaction pathway and the activation energies of transformations involving this imidazole derivative. By performing calculations in different solvents (represented by their dielectric constants), a theoretical understanding of the solvent's role in modulating reactivity can be achieved.

Research Applications and Derived Structures of 5 Bromo 4 Ethyl 1h Imidazole

Role as a Synthetic Intermediate for Novel Heterocyclic Compounds

The strategic placement of the bromo and ethyl substituents on the imidazole (B134444) core makes 5-Bromo-4-ethyl-1H-imidazole a highly valuable building block in synthetic organic chemistry. The bromine atom, in particular, serves as a versatile functional handle for a wide range of cross-coupling reactions, enabling the construction of intricate molecular frameworks.

The development of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, and this compound serves as an ideal starting point for such syntheses. The bromine atom at the C5 position is amenable to various palladium- or copper-catalyzed cross-coupling reactions, which can be followed by intramolecular cyclization to generate novel fused imidazole structures. mdpi.comdntb.gov.ua

For instance, a Sonogashira coupling reaction between this compound and a terminal alkyne bearing a nucleophilic group (such as a hydroxyl or amino group) would yield a substituted alkynyl imidazole. This intermediate can then undergo a subsequent intramolecular cyclization, often promoted by acid or a transition metal catalyst, to form bicyclic systems like imidazo[5,1-b]oxazines or other related fused heterocycles. nih.gov This strategy allows for the regioselective construction of complex ring systems that would be challenging to synthesize through other methods. Similarly, coupling with ortho-haloanilines followed by an intramolecular C-N bond formation can lead to the synthesis of benzimidazole (B57391) derivatives.

Beyond fused systems, this compound is instrumental in creating poly-substituted imidazoles with tailored electronic and steric properties. The C-Br bond is a key reactive site for introducing a diverse array of substituents onto the imidazole ring. semanticscholar.org Transition-metal-catalyzed cross-coupling reactions are the primary tools for this functionalization. nih.govresearchgate.net

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to introduce new aromatic rings at the 5-position.

Heck Coupling: Reaction with alkenes to append vinyl groups, which can be further modified.

Sonogashira Coupling: As mentioned, reaction with terminal alkynes introduces carbon-carbon triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form 5-aminoimidazole derivatives.

Stille Coupling: Reaction with organostannanes to form new C-C bonds.

In addition to modifying the C5 position, the nitrogen atom at the N1 position can be readily alkylated or arylated, leading to 1,4,5-trisubstituted imidazoles. organic-chemistry.org This multi-directional approach to functionalization allows for the synthesis of complex molecules with precise control over their three-dimensional structure and properties. nih.gov

Table 1: Potential Synthetic Transformations at the 5-Bromo Position
Reaction TypeReagent/Catalyst SystemProduct TypePotential Application
Suzuki-Miyaura CouplingAr-B(OH)₂ / Pd catalyst5-Aryl-4-ethyl-1H-imidazolePharmaceuticals, Organic Electronics
Sonogashira CouplingTerminal Alkyne / Pd & Cu catalysts5-Alkynyl-4-ethyl-1H-imidazolePrecursors for fused systems, Click chemistry
Buchwald-Hartwig AminationR₂NH / Pd catalyst5-(Dialkylamino)-4-ethyl-1H-imidazoleLigand design, Medicinal chemistry
Heck CouplingAlkene / Pd catalyst5-Vinyl-4-ethyl-1H-imidazolePolymerizable monomers, Synthetic intermediates

Development of Imidazole-Based Functional Materials

The unique electronic characteristics of the imidazole ring, combined with the ability to tune its properties through substitution, make derivatives of this compound attractive for applications in materials science.

Imidazole derivatives have gained significant attention for their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). tandfonline.comresearchgate.net The imidazole core can function as an electron-withdrawing unit or as part of a conjugated π-system in donor-π-acceptor (D-π-A) architectures. uokerbala.edu.iq By using cross-coupling reactions to attach electron-donating groups (e.g., triphenylamine) or electron-accepting groups (e.g., cyano-substituted phenyl rings) to the 5-position of the 4-ethyl-imidazole core, it is possible to precisely engineer the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tuning capability allows for the creation of:

Fluorescent Emitters: For OLEDs, where the emission color can be controlled by the choice of substituents.

Host Materials: In phosphorescent OLEDs, due to their good thermal stability and electrochemical properties. tandfonline.com

Organic Dyes: For DSSCs, where the imidazole derivative acts as the photosensitizer. researchgate.net

Bioimaging Probes: Derivatives can be designed for applications in two-photon fluorescence microscopy. nih.govnih.gov

The imidazole moiety is a versatile component in both polymer chemistry and the formation of coordination complexes.

In polymer chemistry , this compound can be converted into a polymerizable monomer. For example, a Heck or Stille coupling reaction could introduce a vinyl or styrenyl group at the 5-position. This functionalized monomer could then be polymerized to create imidazole-containing polymers. Such polymers are investigated for a range of applications, including as polyelectrolytes, gas transport membranes, and bioactive materials. researchgate.netnih.gov Imidazole-based systems have also been used to catalyze polymerization reactions, such as azide-alkyne click polymerization. rsc.org

In coordination chemistry , the two nitrogen atoms of the imidazole ring are excellent Lewis bases, making them effective ligands for a wide variety of metal ions. researchgate.net Imidazole derivatives are fundamental building blocks for coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govresearchgate.netnih.gov By using this compound or its derivatives as ligands, it is possible to construct complexes with metals such as copper, zinc, cobalt, and cadmium. The ethyl and bromo groups can influence the resulting structure and properties by providing steric hindrance or by participating in secondary interactions like halogen bonding, thus directing the self-assembly process. These coordination complexes are studied for applications in gas storage, catalysis, and sensing. nih.govnih.gov

Table 2: Potential Coordination Complexes and Applications
Metal IonComplex TypePotential Application
Copper (Cu²⁺)Discrete Complex or MOFCatalysis, Antimicrobial materials
Zinc (Zn²⁺)Zeolitic Imidazolate Framework (ZIF)Gas separation, Carbon capture
Cobalt (Co²⁺)Coordination PolymerMagnetic materials, Sensors
Ruthenium (Ru²⁺/³⁺)Organometallic ComplexAnticancer agents, Catalysis
Platinum (Pt²⁺)Square Planar ComplexAnticancer agents, OLED phosphors

Advanced Chemical Probes and Ligands in Academic Investigations

In academic and pharmaceutical research, small molecules that can selectively interact with biological targets are essential tools. The imidazole scaffold is of particular interest because it is a core component of the amino acid histidine, which frequently plays a critical role in enzyme active sites and protein-protein interactions.

Derivatives of this compound can be designed as sophisticated ligands or chemical probes. nih.govnih.gov The ethyl group provides a lipophilic component that can enhance binding in hydrophobic pockets, while the imidazole nitrogens can coordinate to metal ions (e.g., zinc or iron) within metalloenzymes or form hydrogen bonds with amino acid residues.

The bromine atom at the 5-position is particularly useful. It can serve as a handle for further derivatization to optimize binding affinity and selectivity. Moreover, the bromine atom itself can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance ligand binding to a protein target. This feature is increasingly being exploited in rational drug design. The development of bromo-containing compounds as chemical probes for targets like bromodomains highlights the utility of this approach in discovering selective inhibitors. nih.gov Therefore, this compound represents a valuable starting point for fragment-based ligand discovery and the development of potent and selective probes to investigate biological systems.

Development of Imidazole Derivatives for Enzyme Inhibition Studies (Focus on Molecular Mechanisms)

The imidazole ring is a common motif in biologically active molecules and is present in the amino acid histidine, which plays a crucial role in the active sites of many enzymes. mdpi.comresearchgate.net This inherent biological relevance makes imidazole derivatives, including those derived from this compound, attractive candidates for the development of enzyme inhibitors. The molecular mechanisms of inhibition are diverse and depend on the specific enzyme target and the substitution pattern on the imidazole core.

One primary mechanism involves the direct interaction of the imidazole derivative within the enzyme's active site. Computational docking and enzyme kinetics studies have shown that imidazole compounds can function as competitive inhibitors. nih.gov In this role, the molecule physically occupies the active site, preventing the natural substrate from binding. For instance, studies on GH1 β‐glucosidase have demonstrated that imidazole binds within the active site, hindering the access of other molecules to the catalytic residues and leading to partial competitive inhibition. nih.gov The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues like histidine, which often functions as a proton donor or acceptor in enzymatic reactions. mdpi.com

Furthermore, imidazole derivatives have been designed to target specific enzymes involved in disease processes. For example, substituted imidazoles have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. researchgate.net The mechanism here involves the imidazole scaffold positioning other functional groups (e.g., a methylsulfonyl group) into specific pockets of the enzyme's active site to achieve selective inhibition. researchgate.net Other research has shown that imidazole-containing compounds can interfere with enzymes essential for microbial survival, such as those involved in cell wall synthesis or DNA replication, leading to antibacterial or antifungal effects. mdpi.com The ability of these compounds to target enzymes involved in DNA replication and repair can also induce apoptosis (programmed cell death) in cancer cells, highlighting their potential in oncology research. mdpi.com

The general mechanisms through which imidazole derivatives exert enzyme inhibition are summarized below:

Inhibition MechanismDescriptionExample Enzyme Targets
Competitive Inhibition The inhibitor binds to the active site, preventing substrate binding.β‐glucosidases nih.gov
Active Site Occlusion The molecule physically blocks access to the catalytic residues.GH1 β‐glucosidase nih.gov
Hydrogen Bonding Nitrogen atoms on the imidazole ring form hydrogen bonds with active site residues.Various, including kinases nih.gov
Targeted Scaffolding The imidazole core acts as a rigid scaffold to orient other functional groups for optimal binding.COX-2 researchgate.net, Tyrosine Kinases nih.gov
Interference with DNA Processes Derivatives can inhibit enzymes involved in DNA replication and repair.DNA polymerases, topoisomerases mdpi.com

Exploration as Retinoid Analogues in Mechanistic Biological Research (based on related compounds)

Retinoids are a class of molecules that bind to and activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby influencing a wide array of biological processes, including cell differentiation, proliferation, and apoptosis. nih.govnih.gov The therapeutic potential of natural retinoids is often limited by chemical instability and side effects, which has driven the development of synthetic retinoid analogues with improved properties. nih.gov

While this compound itself is not a classical retinoid, the exploration of heterocyclic scaffolds, including imidazoles, as potential retinoid analogues is an area of mechanistic biological research. The rationale is based on the principle of bioisosterism, where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance or alter its biological activity. The imidazole ring, being a five-membered aromatic heterocycle, can be investigated as a potential bioisostere for portions of existing synthetic retinoids.

The development of synthetic retinoids often involves replacing the unstable polyene chain of natural retinoids with more robust aromatic rings to increase stability. nih.gov An imidazole core could serve a similar purpose, providing a stable aromatic system. The substituents on the imidazole ring, such as the bromo and ethyl groups in this compound, would be critical for establishing the necessary interactions within the ligand-binding pocket of the retinoid receptors. The binding of a ligand to the receptor's ligand-binding pocket initiates a conformational change that triggers downstream genomic and non-genomic signaling pathways. nih.gov

Research into novel retinoid analogues focuses on synthesizing compounds and assessing their ability to bind to RARs and activate these pathways, with the goal of achieving receptor selectivity and inducing specific biological responses like neurite outgrowth in neuroblastoma cells. nih.gov The exploration of imidazole-based structures in this context would involve synthesizing derivatives and evaluating their binding affinity for different RAR subtypes and their subsequent biological activity. While direct evidence for this compound derivatives as retinoid analogues is not established, the principles of medicinal chemistry support the investigation of such novel heterocyclic systems in the search for new, stable, and selective retinoid modulators.

Structure-Activity Relationship (SAR) Studies of Substituted Imidazoles in Academic Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For substituted imidazoles, SAR studies systematically modify the substituents at different positions on the imidazole ring to optimize potency, selectivity, and pharmacokinetic properties. These studies have been crucial in advancing imidazole derivatives as enzyme inhibitors, receptor antagonists, and other therapeutic agents. researchgate.netnih.govnih.gov

SAR studies on imidazole-based compounds have revealed several key principles:

Substitution at N-1: The nitrogen at position 1 is often a key point for modification. For example, in a series of COX-2 inhibitors, a 1-benzyl group was incorporated, and modifications to this group significantly impacted activity. researchgate.net

Substitution at C-2, C-4, and C-5: The carbon atoms of the imidazole ring are critical for positioning functional groups. In the development of TRPV1 antagonists, having two aryl groups at the 4 and 5 positions was a key structural feature. nih.gov The nature and position of halogen substituents can also dramatically affect inhibitory activity. researchgate.net

Role of Peripheral Groups: In imidazole-coumarin conjugates designed as antiviral agents, substituents on the peripheral coumarin (B35378) moiety (such as F, Cl, Br, and OMe) were shown to increase potency and the selective index against the hepatitis C virus. mdpi.com

These academic studies allow for the rational design of more effective molecules. By understanding which structural features are responsible for a desired biological effect, researchers can synthesize new derivatives with enhanced properties. The table below summarizes general SAR findings from various studies on substituted imidazoles.

Position on Imidazole RingType of SubstitutionObserved Effect on Biological ActivityExample Application
N-1 Introduction of benzyl (B1604629) or other aryl groupsCan enhance binding and selectivity.COX-2 Inhibition researchgate.net
C-4 / C-5 Addition of aryl groupsCan lead to potent receptor antagonism.TRPV1 Antagonists nih.gov
C-4 / C-5 Halogenation (Cl, Br, F)Can significantly increase inhibitory potency.PGE2 Production Inhibition researchgate.net
Overall Structure Dimerization via alkyl linkersIncreasing linker length can increase anti-proliferative activity.Anticancer Agents nih.gov
Appended Moieties Substituents on peripheral rings (e.g., coumarin)Can increase potency and selectivity.Antiviral Agents mdpi.com

Future Perspectives and Research Challenges in 5 Bromo 4 Ethyl 1h Imidazole Chemistry

Exploration of Novel, Sustainable, and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. While traditional methods for imidazole (B134444) synthesis often involve harsh conditions and hazardous reagents, the future of 5-Bromo-4-ethyl-1H-imidazole synthesis lies in the adoption of green chemistry principles.

Future research should focus on one-pot multicomponent reactions, which offer high atom economy and reduce waste by combining multiple synthetic steps into a single operation. The use of microwave irradiation and ultrasound as energy sources can significantly accelerate reaction times and improve yields, often under solvent-free conditions.

The exploration of biocatalysts, such as enzymes or even natural catalysts like lemon juice, presents an exciting frontier for the sustainable synthesis of imidazole derivatives. These methods not only reduce the reliance on toxic metal catalysts but also often proceed with high selectivity under mild conditions. The development of recyclable catalysts, such as zeolite-supported reagents or magnetic nanoparticles, will also be crucial in minimizing waste and improving the economic viability of the synthesis of this compound.

Table 1: Comparison of Potential Green Synthetic Approaches for this compound

ApproachPotential AdvantagesResearch Challenges
Microwave-Assisted Synthesis Rapid reaction times, increased yields, potential for solvent-free conditions.Scale-up limitations, potential for localized overheating.
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved mass transfer, milder reaction conditions.Equipment costs, potential for radical formation.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.Enzyme stability and cost, limited substrate scope.
Recyclable Catalysts Reduced catalyst waste, lower cost over multiple cycles, easier product purification.Catalyst leaching, deactivation over time.

Advanced Functionalization and Derivatization Strategies for Enhanced Selectivity

The this compound scaffold offers multiple sites for functionalization, including the bromine atom, the C2-position, and the N-H group. Future research will undoubtedly focus on developing highly selective methods to modify these positions independently, allowing for the precise tuning of the molecule's properties.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, will be instrumental in replacing the bromine atom with a wide variety of substituents, including aryl, alkyl, and alkynyl groups. This will enable the creation of a diverse library of derivatives for various applications. Furthermore, advancements in C-H functionalization techniques offer a direct and atom-economical way to introduce new functional groups at the C2-position of the imidazole ring, a traditionally less reactive site.

Protecting group strategies will be essential for achieving regioselectivity. The development of novel, easily removable protecting groups for the imidazole nitrogen will allow for the selective functionalization of other positions on the ring. The inherent tautomerism of the N-unsubstituted imidazole ring also presents both a challenge and an opportunity for selective N-alkylation or N-arylation.

Table 2: Potential Functionalization Sites and Strategies for this compound

PositionFunctionalization StrategyPotential Substituents
C5-Br Transition metal-catalyzed cross-coupling (e.g., Suzuki, Heck)Aryl, heteroaryl, alkyl, alkynyl groups
C2-H Direct C-H activation/functionalizationAryl, alkyl, silyl (B83357) groups
N1-H N-alkylation, N-arylation, N-acylationAlkyl, aryl, acyl groups

Integration into Emerging Material Science Applications and Niche Technologies

The unique electronic and structural features of the imidazole ring make it an attractive building block for advanced materials. Future research on this compound will likely explore its incorporation into polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs).

The N-H functionality allows for its use as a monomer in polymerization reactions, leading to the formation of imidazole-containing polymers. These polymers could exhibit interesting properties such as proton conductivity for fuel cell membranes, or as ligands for the preparation of catalytic materials. The ability of the imidazole nitrogen atoms to coordinate with metal ions makes this compound a potential ligand for the construction of MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

In the realm of electronics, imidazole derivatives have shown promise as host materials and emitters in OLEDs due to their high thermal stability and electron-transporting properties. The bromine atom on this compound could be further functionalized to tune the photophysical properties of the resulting materials, potentially leading to the development of novel phosphorescent or fluorescent emitters.

Deeper Theoretical Understanding of Reactivity, Aromaticity, and Structure-Property Relationships

Computational chemistry provides a powerful tool for understanding the fundamental properties of molecules and for guiding the design of new materials and reactions. A deeper theoretical understanding of this compound is crucial for unlocking its full potential.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, aromaticity, and reactivity of the molecule. Such studies can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective functionalization strategies. Computational methods can also be used to study the tautomeric equilibrium of the imidazole ring and how it is influenced by the substituents and the surrounding environment.

Understanding the structure-property relationships is key to designing molecules with specific functions. Theoretical studies can correlate the electronic and structural features of this compound and its derivatives with their observed properties, such as their photophysical characteristics or their binding affinity to biological targets. This knowledge will be invaluable for the rational design of new materials and therapeutic agents.

Identification of Unexplored Research Avenues and Interdisciplinary Potentials within Organic and Materials Chemistry

The versatility of the this compound scaffold opens up numerous unexplored research avenues at the interface of organic and materials chemistry.

In medicinal chemistry, the imidazole core is a well-established pharmacophore. The unique substitution pattern of this compound could be exploited to develop novel drug candidates with a range of biological activities, including as enzyme inhibitors or receptor antagonists. Molecular docking and dynamics simulations can be used to predict the binding of its derivatives to various biological targets.

The development of novel sensors is another promising area. The imidazole moiety can act as a binding site for metal ions or other analytes, and changes in the photophysical properties upon binding could be used for sensing applications. The bromine atom provides a handle for attaching the imidazole unit to surfaces or nanoparticles, facilitating the development of heterogeneous sensors.

Furthermore, the interdisciplinary field of supramolecular chemistry offers exciting possibilities. The N-H group of this compound can participate in hydrogen bonding, enabling the formation of self-assembled structures with unique properties and functions.

Q & A

Q. What are the common synthetic routes for 5-Bromo-4-ethyl-1H-imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of brominated precursors with ethyl-substituted amines under acidic or catalytic conditions. For example, derivatives like 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (Sb30) are synthesized via refluxing brominated intermediates with ethylamine in ethanol, achieving yields up to 86% . Key factors include solvent choice (e.g., ethanol for polar intermediates), catalyst selection (e.g., NaBH₄ for reductive steps), and temperature control to minimize side reactions. Chromatographic purification (e.g., silica gel with cyclohexane:ethyl acetate gradients) is critical for isolating isomers, as demonstrated in the separation of 4-bromo- and 5-bromo-imidazole isomers .

Q. How can spectroscopic techniques (IR, NMR, MS) be optimized to characterize this compound derivatives?

  • Methodological Answer :
  • FTIR : Identify functional groups via characteristic peaks: ~592 cm⁻¹ (C-Br stretch), ~1617 cm⁻¹ (C=N imidazole ring), and ~2973 cm⁻¹ (aliphatic C-H from ethyl groups) .
  • ¹H NMR : Ethyl groups appear as triplets (δ ~1.2–1.4 ppm for CH₃) and quartets (δ ~2.5–2.7 ppm for CH₂). Aromatic protons from substituted imidazoles resonate between δ 7.4–8.3 ppm, with splitting patterns indicating substituent positions .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01 for Sb30) confirm molecular weight, while fragmentation patterns distinguish regioisomers .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when introducing substituents to the imidazole core?

  • Methodological Answer : Regioselectivity in alkylation or bromination can be controlled using directing groups or steric hindrance. For instance, alkylation of 4(5)-iodoimidazole with benzyl bromide favors 1-benzyl-4-iodo-1H-imidazole due to the iodine atom’s electron-withdrawing effect, directing electrophiles to the adjacent position . Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental validation via X-ray crystallography (e.g., SHELX-refined structures) confirms regiochemical outcomes .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in brominated imidazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement provides atomic-level resolution. For example, the title compound C₁₈H₁₃Br₃N₂S₂ was solved in space group P2₁/n (a = 13.6796 Å, β = 98.305°), revealing Br···S non-covalent interactions influencing crystal packing . SHELX parameters (e.g., R₁ < 0.05) ensure accuracy, while disorder modeling (e.g., for flexible ethyl groups) is refined using restraints .

Q. How do substituents (e.g., ethyl, bromo) modulate bioactivity in EGFR inhibition studies?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For instance, 2-phenyl-1H-benzo[d]imidazole derivatives with bromo and ethyl groups show enhanced EGFR binding (IC₅₀ ~0.8 µM) due to hydrophobic interactions in the kinase pocket. Docking simulations (AutoDock Vina) and ADMET analysis predict improved pharmacokinetics for ethyl-substituted analogs compared to methyl derivatives .

Q. What approaches reconcile contradictions in spectroscopic data across synthetic batches?

  • Methodological Answer : Contradictions arise from impurities or isomer coexistence. Strategies include:
  • Chromatographic Purity Checks : HPLC-MS to quantify isomeric ratios (e.g., 3:1 ratio in 4-bromo/5-bromo mixtures) .
  • Dynamic NMR : Resolve rotational barriers in ethyl groups by variable-temperature ¹H NMR .
  • Statistical Analysis : Apply principal component analysis (PCA) to batch data, identifying outliers due to solvent residue or incomplete reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.